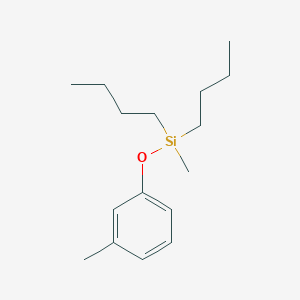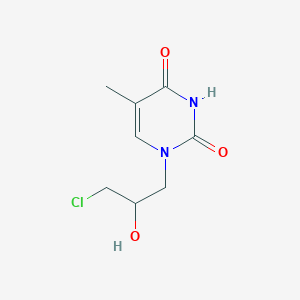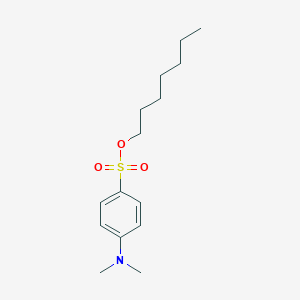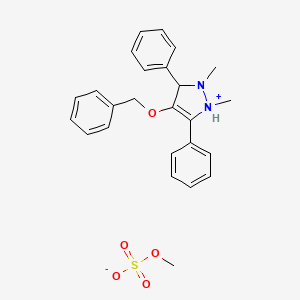![molecular formula C25H20ClP B14602180 Phosphorane, [(2-chlorophenyl)methylene]triphenyl- CAS No. 59625-56-8](/img/structure/B14602180.png)
Phosphorane, [(2-chlorophenyl)methylene]triphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorane, [(2-chlorophenyl)methylene]triphenyl- is an organophosphorus compound that belongs to the class of phosphorus ylides. These compounds are known for their role in the Wittig reaction, a widely used method in organic synthesis for the formation of alkenes from aldehydes and ketones. The compound is characterized by the presence of a phosphorus atom bonded to three phenyl groups and a methylene group substituted with a 2-chlorophenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phosphorane, [(2-chlorophenyl)methylene]triphenyl- is typically synthesized through the deprotonation of a phosphonium salt. The process involves the following steps:
Formation of the Phosphonium Salt: The reaction of triphenylphosphine with a suitable halide, such as 2-chlorobenzyl chloride, forms the phosphonium salt.
Deprotonation: The phosphonium salt is then deprotonated using a strong base like butyllithium or sodium amide to yield the desired phosphorane.
Industrial Production Methods: While the industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Phosphorane, [(2-chlorophenyl)methylene]triphenyl- primarily undergoes the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes. This reaction is a key transformation in organic synthesis.
Common Reagents and Conditions:
Reagents: Aldehydes or ketones, triphenylphosphine, strong bases (e.g., butyllithium, sodium amide).
Conditions: Typically carried out in solvents like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere to prevent oxidation.
Major Products: The major products of the Wittig reaction involving this compound are alkenes and triphenylphosphine oxide.
Aplicaciones Científicas De Investigación
Phosphorane, [(2-chlorophenyl)methylene]triphenyl- has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of alkenes, which are important intermediates in the production of pharmaceuticals, agrochemicals, and polymers.
Medicinal Chemistry: The compound is utilized in the synthesis of complex molecules that have potential therapeutic applications.
Material Science: It is employed in the preparation of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of phosphorane, [(2-chlorophenyl)methylene]triphenyl- in the Wittig reaction involves the following steps:
Nucleophilic Attack: The ylide carbon attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a betaine intermediate.
Cyclization: The betaine intermediate undergoes cyclization to form an oxaphosphetane.
Decomposition: The oxaphosphetane decomposes to yield the desired alkene and triphenylphosphine oxide.
Comparación Con Compuestos Similares
Phosphorane, [(2-chlorophenyl)methylene]triphenyl- can be compared with other similar phosphorus ylides:
Methylenetriphenylphosphorane: This compound is the parent member of the phosphorus ylides and is widely used in the Wittig reaction.
Carbomethoxymethylenetriphenylphosphorane: This ylide is used for the homologation of aldehydes and ketones to extended aldehydes.
Methoxymethylenetriphenylphosphine: Another Wittig reagent used for the synthesis of alkenes.
Uniqueness: Phosphorane, [(2-chlorophenyl)methylene]triphenyl- is unique due to the presence of the 2-chlorophenyl group, which can impart specific electronic and steric effects, influencing the reactivity and selectivity of the Wittig reaction.
Propiedades
Número CAS |
59625-56-8 |
|---|---|
Fórmula molecular |
C25H20ClP |
Peso molecular |
386.8 g/mol |
Nombre IUPAC |
(2-chlorophenyl)methylidene-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C25H20ClP/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1-20H |
Clave InChI |
BMPPZPCSELJUNG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=CC2=CC=CC=C2Cl)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[3-(Trifluoromethyl)phenyl]tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B14602149.png)
![2-[1-(3,4-Dichlorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14602152.png)







